Crystalline Calcium Dihydrate vs. Amorphous Calcium and Free Acid — Thermal Stability and Formulation Scope
The crystalline dihydrate form of mupirocin calcium exhibits superior thermal stability compared to the free acid, but poor aqueous and hydrophilic solvent solubility that limits formulation flexibility relative to the amorphous calcium form. USP 4,916,155 emphasizes the improved thermal stability of the crystalline dihydrate form of the calcium salt, while simultaneously noting its poor solubility in water [1]. In contrast, US Patent Application 20020028843 discloses that amorphous mupirocin calcium is soluble in hydrophilic solvents, unlike the crystalline dihydrate, though the amorphous material is claimed to be less thermally stable than the crystalline form [2].
| Evidence Dimension | Thermal stability and solvent compatibility |
|---|---|
| Target Compound Data | Crystalline mupirocin calcium dihydrate: High thermal stability; poor aqueous solubility and limited solubility in hydrophilic solvents |
| Comparator Or Baseline | Amorphous mupirocin calcium: Soluble in hydrophilic solvents; lower thermal stability than crystalline form |
| Quantified Difference | Qualitative difference in stability-solubility trade-off; no single numeric value but distinct formulation selection criteria |
| Conditions | Solid-state characterization and solubility testing in water and hydrophilic solvents |
Why This Matters
This dictates selection: crystalline calcium dihydrate is preferred for solid-state thermal processing applications; amorphous calcium enables solution-based topical and nasal formulations that the crystalline form cannot support.
- [1] US Patent 4,916,155. Crystalline mupirocin calcium and its properties. View Source
- [2] US Patent Application 20020028843. Pharmaceutical compositions containing amorphous mupirocin calcium. View Source
